molecular formula C6H5Br2N B025434 2-Bromo-5-(bromomethyl)pyridine CAS No. 101990-45-8

2-Bromo-5-(bromomethyl)pyridine

Cat. No.: B025434
CAS No.: 101990-45-8
M. Wt: 250.92 g/mol
InChI Key: CRRMIKBAPPOPNW-UHFFFAOYSA-N
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Description

Dihydrokainate, also known as dihydrokainic acid, is an organic compound with the chemical formula C10H17NO4. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. Dihydrokainate is primarily known for its role as an inhibitor of the GLT-1 glutamate transporter, which is significant in the field of neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrokainate can be synthesized through various synthetic routes. One common method involves the reduction of kainic acid, a naturally occurring compound, to produce dihydrokainate. The reaction typically involves the use of reducing agents such as sodium borohydride under controlled conditions .

Industrial Production Methods

Industrial production of dihydrokainate may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dihydrokainate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving dihydrokainate include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydrokainate can produce oxidized derivatives with altered functional groups, while reduction typically yields the dihydrokainate itself .

Properties

IUPAC Name

2-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMIKBAPPOPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423714
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-45-8
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(bromomethyl)pyridine
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Synthesis routes and methods I

Procedure details

A solution of 296.3 g (1.72 mol) of 2-bromo-5-picoline from step 3 in 6 L of carbon tetrachloride was treated with 306.5 g (1.72 mol) of N-bromosuccinimide (NBS) and 28.3 g (173 mmol) of azobisisobutyronitrile (AIBN). The reaction was stirred at reflux under nitrogen for 3 h, filtered, and concentrated in vacuo providing 476 g of crude 2-bromo-5-bromomethylpyridine as a brownish yellow solid (NMR indicates that this material is only 69% monobromomethyl product): NMR (CDCl3) δ 4.42 (s, 2H), 7.48 (d, J=9 Hz, 1H), 7.60 (dd, J=9 and 3 Hz, 1H), 8.37 (d, J=3 Hz, 1H).
Quantity
296.3 g
Type
reactant
Reaction Step One
Quantity
306.5 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask was charged 2-bromo-5-methylpyridine (34.9 mmol, 6.0 g), N-bromosuccinimide (38.4 mmol, 6.83 g), benzoyl peroxide (3.49 mmol, 0.85 g) and carbon tetrachloride (60 mL). This solution was refluxed for 6 hr, cooled to ambient temperature and purified on a silica gel column. Eluted with ethyl acetate: hexane (1:9) to provide the title compound. FAB MS: calc: 250.9 found: 251.9. 1H-NMR (CDCl3): 4.4 ppm (s, 2H); 7.5 ppm (d, 1H); 7.6 ppm (d, 1H); 8.4 ppm (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methylpyridine ((3.1 g, 17.4 mmol, 1 eq.) in carbon tetrachloride (40 mL, 400 mmol) was added benzoyl peroxide (230 mg, 950 μmol) and NBS (3.4 g, 19.2 mmol, 1.1 eq.). The resulting mixture was heated at reflux overnight. The mixture was cooled at 0° C. and filtered. The filtrate was concentrated to yield 2-bromo-5-bromomethylpyridine (4.6 g), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(bromomethyl)pyridine
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Reactant of Route 6
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